4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol is an organic compound known for its vibrant color and complex structure. It is primarily used as a dye and pigment in various industrial applications. The compound’s structure consists of a resorcinol core with two azo groups attached to phenylamino substituents, making it a member of the azo dye family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol typically involves the diazotization of aniline derivatives followed by coupling with resorcinol. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bonds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as pH, temperature, and reactant concentrations to optimize the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include nucleophilic sites on other molecules, allowing it to form stable complexes. The pathways involved often include electron transfer processes, making it useful in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(phenylazo)resorcinol
- 4,4’-bis(phenylamino)azobenzene
- 2,6-bis(phenylamino)azobenzene
Uniqueness
4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol is unique due to its dual azo groups and phenylamino substituents, which provide enhanced stability and color properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions also makes it more versatile in various applications .
Eigenschaften
CAS-Nummer |
67801-52-9 |
---|---|
Molekularformel |
C30H24N6O2 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
4,6-bis[(4-anilinophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H24N6O2/c37-29-20-30(38)28(36-34-26-17-13-24(14-18-26)32-22-9-5-2-6-10-22)19-27(29)35-33-25-15-11-23(12-16-25)31-21-7-3-1-4-8-21/h1-20,31-32,37-38H |
InChI-Schlüssel |
KHRLXDLDLKBFRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.